molecular formula C7H5Cl2N3O B1457458 2,4-Dichloro-7,8-dihydropyrido[4,3-D]pyrimidin-5(6H)-one CAS No. 1393572-20-7

2,4-Dichloro-7,8-dihydropyrido[4,3-D]pyrimidin-5(6H)-one

Cat. No.: B1457458
CAS No.: 1393572-20-7
M. Wt: 218.04 g/mol
InChI Key: ZGCMCEDKBAMANU-UHFFFAOYSA-N
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Description

The compound “2,4-Dichloro-7,8-dihydropyrido[4,3-D]pyrimidin-5(6H)-one” is also known as "tert-butyl 2,4-dichloro-7,8-dihydropyrido [4,3-d]pyrimidine-6 (5H)-carboxylate" . It is a useful research chemical .


Synthesis Analysis

This compound can be prepared through a synthetic route . One method involves stirring Intermediate 4 in DCM with (Boc)2O and TEA at room temperature for 16 hours .


Molecular Structure Analysis

The molecular formula of this compound is C12H15Cl2N3O2 . The molecular weight is 304.17 .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the search results, it is used as an organic synthesis intermediate and pharmaceutical intermediate, primarily in laboratory research and chemical pharmaceutical synthesis processes .


Physical and Chemical Properties Analysis

The compound has a density of 1.352±0.06 g/cm3 (Predicted), a boiling point of 423.1±45.0 °C (Predicted), a flash point of 209.7°C, and a vapor pressure of 2.3E-07mmHg at 25°C . The refractive index is 1.56 .

Scientific Research Applications

Synthesis and Derivatization

A practical strategy was developed for synthesizing highly substituted 2,3-dihydropyrimido[4,5-d]pyrimidin-4(1H)-ones, showcasing the utility of pyrimidine derivatives for further chemical modifications. This methodology involves cyclization reactions to form the pyrimido[4,5-d]pyrimidine core, demonstrating the chemical flexibility and potential for derivatization of compounds like 2,4-Dichloro-7,8-dihydropyrido[4,3-D]pyrimidin-5(6H)-one. The creation of a 27-membered library of these compounds in moderate to good yields highlights the compound's versatility for synthesis and potential applications in medicinal chemistry and material science (Xiang et al., 2011).

Antibacterial Activity

The synthesis of 2-substituted-5,7-dimethyl pyrido[2,3-d]pyrimidin-4(1H)-ones and their subsequent evaluation for antibacterial activity against both Gram-positive and Gram-negative bacteria underline the biological relevance of pyrido[2,3-d]pyrimidin-4(1H)-one derivatives. These studies reveal the potential for developing new antibacterial agents based on the pyrimidine scaffold, highlighting the importance of structural modification in enhancing biological activity (Narayana et al., 2009).

Antimicrobial Evaluation

Further exploration of the antimicrobial potential of pyrido[2,3-d]pyrimidin-4(1H)-one derivatives is demonstrated through the synthesis and antimicrobial evaluation of novel [1,2,4]Triazolo[4,3-a]pyrimidines and Pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidinones. This research emphasizes the chemical adaptability of the pyrimidine core in generating compounds with mild antimicrobial activities, offering a foundation for the development of new antimicrobial agents (Gomha et al., 2018).

Tyrosine Kinase Inhibitor Potential

The structural similarity of pyrido[2,3-d]pyrimidin-7(8H)-ones with nitrogenous bases found in DNA and RNA, combined with their potential as tyrosine kinase inhibitors, underscores the significance of such compounds in therapeutic applications. The development of a synthetic methodology for the synthesis of 4-substituted-2-(phenylamino)-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-ones, with a focus on diversifying the C4 position, highlights the potential for discovering biologically active compounds, particularly as ZAP-70 inhibitors, which are important for immune system signaling (Masip et al., 2021).

Analgesic and Anti-inflammatory Agents

The synthesis of 4-substituted pyrido[2,3-d]pyrimidin-4(1H)-ones as potential analgesic and anti-inflammatory agents showcases another facet of the compound's utility in pharmaceutical development. By examining the reactivity of these compounds and their analgesic and anti-inflammatory activity, researchers can identify promising leads for the development of new therapeutic agents with reduced gastrointestinal side effects compared to traditional NSAIDs (El-Gazzar & Hafez, 2009).

Safety and Hazards

This compound has certain toxicity and may cause irritation to the respiratory system, skin, and eyes . Proper safety procedures should be followed when handling this compound, including wearing appropriate personal protective equipment such as laboratory gloves, safety glasses, and lab coats, and ensuring operations are conducted in a well-ventilated environment .

Future Directions

The compound is a useful research chemical and can be used as an organic synthesis intermediate and pharmaceutical intermediate . It is primarily used in laboratory research and chemical pharmaceutical synthesis processes . Future directions may include further exploration of its potential applications in these areas.

Properties

IUPAC Name

2,4-dichloro-7,8-dihydro-6H-pyrido[4,3-d]pyrimidin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl2N3O/c8-5-4-3(11-7(9)12-5)1-2-10-6(4)13/h1-2H2,(H,10,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGCMCEDKBAMANU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)C2=C1N=C(N=C2Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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